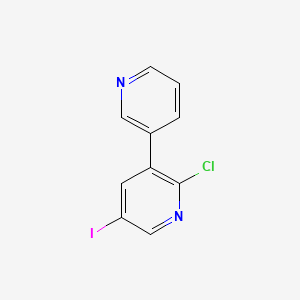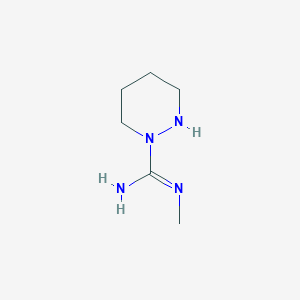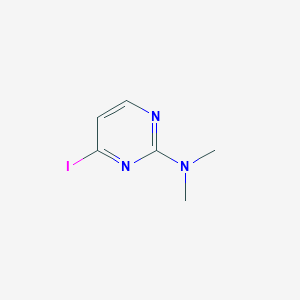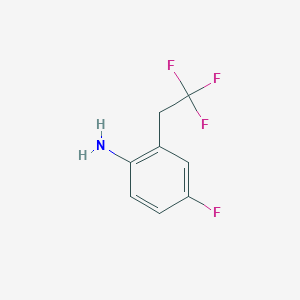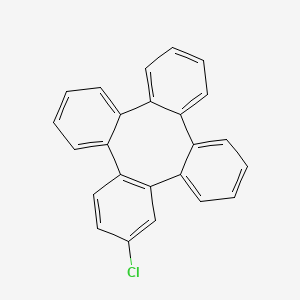
2-Chlorotetraphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorotetraphenylene is a derivative of tetraphenylene, a polycyclic aromatic hydrocarbon This compound is characterized by the substitution of a chlorine atom at the second position of the tetraphenylene structure Tetraphenylenes are known for their unique saddle-shaped geometry, which imparts interesting chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorotetraphenylene can be synthesized through a chlorination reaction of tetraphenylene. One common method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction typically proceeds in the presence of a catalyst such as gold(III) chloride (AuCl3) and a solvent like dichloroethane (DCE). The reaction mixture is stirred at room temperature for a short period before being heated to around 80°C for 24 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling chlorinating agents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorotetraphenylene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds can be used to replace the chlorine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized tetraphenylenes, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chlorotetraphenylene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 2-Chlorotetraphenylene involves its interaction with molecular targets through its aromatic system and the chlorine substituent. The compound can engage in π-π stacking interactions, hydrogen bonding, and halogen bonding. These interactions influence its reactivity and potential biological activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
2-Chloronaphthalene: Another chlorinated aromatic compound with similar electronic properties but a simpler structure.
Tetraphenylene: The parent compound without the chlorine substituent, which has different reactivity and applications.
Other Chlorinated Polycyclic Aromatics: Compounds like 1-chloropyrene and 2-chlorofluorene share some chemical properties with 2-Chlorotetraphenylene.
Uniqueness: this compound stands out due to its unique saddle-shaped geometry and the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its stability make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H15Cl |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
2-chlorotetraphenylene |
InChI |
InChI=1S/C24H15Cl/c25-16-13-14-23-21-11-4-3-9-19(21)17-7-1-2-8-18(17)20-10-5-6-12-22(20)24(23)15-16/h1-15H |
InChI Key |
ATOYFQNWKLVJAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)Cl)C4=CC=CC=C4C5=CC=CC=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


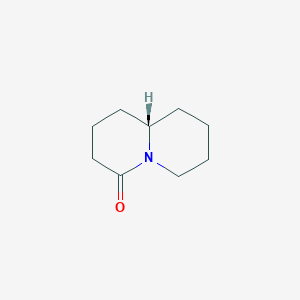
![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
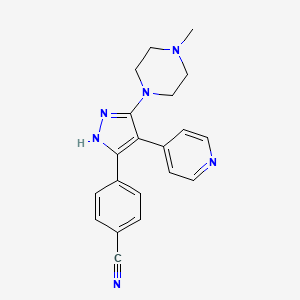


![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
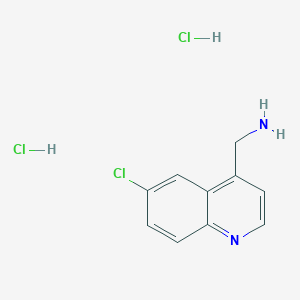
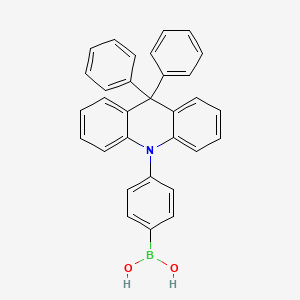
![6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13117130.png)
